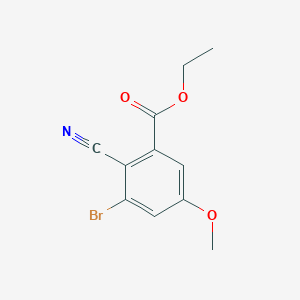
Ethyl 3-bromo-2-cyano-5-methoxybenzoate
Vue d'ensemble
Description
Ethyl 3-bromo-2-cyano-5-methoxybenzoate: is an organic compound with the molecular formula C11H10BrNO3. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and methoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination: : The synthesis of ethyl 3-bromo-2-cyano-5-methoxybenzoate typically begins with the bromination of a suitable precursor, such as ethyl 2-cyano-5-methoxybenzoate. This reaction is often carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
-
Esterification: : The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable cyano precursor reacts with the brominated intermediate. This step may involve the use of reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF).
-
Methoxylation: : The methoxy group is typically introduced through a methylation reaction, where the intermediate compound is treated with a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : Ethyl 3-bromo-2-cyano-5-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Reduction Reactions: : The cyano group in the compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Oxidation Reactions: : The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of ethyl 3-azido-2-cyano-5-methoxybenzoate.
Reduction: Formation of ethyl 3-amino-2-cyano-5-methoxybenzoate.
Oxidation: Formation of ethyl 3-bromo-2-cyano-5-hydroxybenzoate.
Applications De Recherche Scientifique
Chemistry
Ethyl 3-bromo-2-cyano-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential biological activities. The presence of the cyano and methoxy groups can impart bioactivity, making it a candidate for drug discovery and development. It may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its reactivity allows for the production of various derivatives that can be used in materials science, such as in the development of polymers and coatings.
Mécanisme D'action
The mechanism by which ethyl 3-bromo-2-cyano-5-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-2-cyano-4-methoxybenzoate
- Ethyl 3-bromo-2-cyano-5-hydroxybenzoate
- Ethyl 3-bromo-2-cyano-5-methylbenzoate
Uniqueness
Ethyl 3-bromo-2-cyano-5-methoxybenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The combination of bromine, cyano, and methoxy groups in this particular arrangement is not commonly found in other compounds, making it a distinctive molecule for research and industrial applications.
Propriétés
IUPAC Name |
ethyl 3-bromo-2-cyano-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(15-2)5-10(12)9(8)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCLQCUHDUJQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


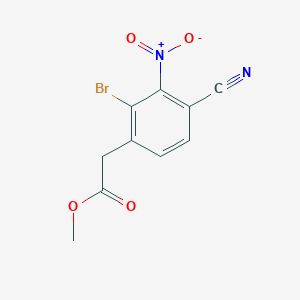


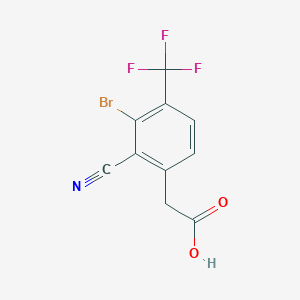


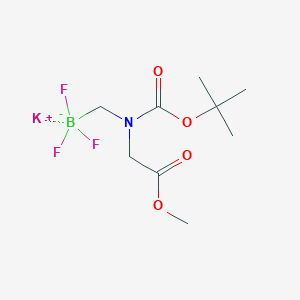

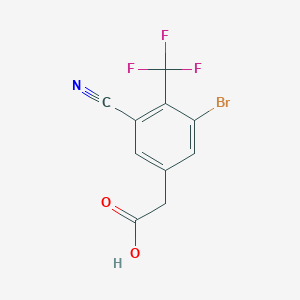



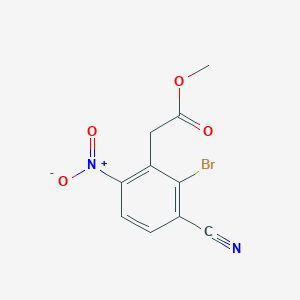
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B1414313.png)
